
Ethyl 7-Methylindole-3-acetate
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Overview
Description
Ethyl 7-Methylindole-3-acetate is an indole derivative featuring a methyl group at the 7-position of the indole ring and an ethyl ester group at the 3-acetate position. Indole derivatives are widely studied for their biological activities, including roles as intermediates in asymmetric catalysis and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Ethyl 7-Methylindole-3-acetate, can be achieved through various methodologies. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole nucleus . Another approach involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production of indole derivatives often employs environmentally benign solvents such as water. The use of water as a reaction medium offers several advantages, including non-toxicity, abundance, and high reaction rates . Additionally, transition metals, lanthanides, and ionic liquids are used as catalysts to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-Methylindole-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is highly reactive due to its electron-rich nature, making it susceptible to electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of indole derivatives include strong acids for protonation, titanium(III) chloride for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
Plant Growth Regulation
Ethyl 7-Methylindole-3-acetate is closely related to indole-3-acetic acid (IAA), a well-known plant hormone that regulates various growth processes.
- Auxin Activity : Research indicates that esters of indole-3-acetic acid, including this compound, exhibit auxin-like activities. These compounds are utilized to stimulate root development and enhance plant growth under controlled conditions .
- Weed Management : Compounds structurally similar to IAA have been explored for their herbicidal properties. The introduction of substituents, such as methyl groups, can enhance the biological activity of these compounds, making them potential candidates for selective weed control .
Therapeutic Applications
The medicinal potential of this compound has been investigated in several studies:
- Antineoplastic Properties : Some studies suggest that indole derivatives, including this compound, may possess antineoplastic activity, indicating potential use in cancer therapy .
- Metabolic Regulation : Recent research has shown that related compounds can modulate metabolic pathways, particularly in the context of liver health. For instance, indole-3-acetate has been linked to reducing liver steatosis and inflammation in animal models, suggesting that this compound could have similar beneficial effects .
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Heterocyclic Compounds : The compound can be utilized in multicomponent reactions to synthesize diverse heterocyclic structures. This application is particularly relevant in the development of new pharmaceuticals and agrochemicals .
- Functionalization : The ability to modify the indole structure through various chemical reactions allows for the creation of derivatives with tailored properties for specific applications in both medicinal chemistry and agricultural science .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 7-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. Indole derivatives, including this compound, can act as signaling molecules, modulating various biological processes . For example, indole-3-acetic acid, a related compound, functions as a plant hormone that regulates growth and development . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and context.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Ethyl 7-Methylindole-3-acetate shares structural similarities with several indole-based esters, differing primarily in substituent positions and functional groups. Key analogs include:
Table 1: Structural and Physical Properties of Selected Indole Derivatives
Key Observations:
- Ester Group Variations : Ethyl esters generally exhibit higher stability and slower hydrolysis rates compared to methyl esters, which may influence pharmacokinetic profiles .
Biological Activity
Ethyl 7-Methylindole-3-acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in various applications.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 7-methylindole with acetic anhydride or acetyl chloride in the presence of a catalyst. This reaction results in the formation of the acetate ester, which can be purified through standard organic chemistry techniques such as recrystallization or chromatography.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
2.2 Antioxidant Activity
This compound has also been studied for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- DPPH Radical Scavenging Activity : The compound demonstrated an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL) .
2.3 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are relevant in diabetes management .
- Cell Signaling Modulation : this compound may modulate cellular signaling pathways associated with inflammation and cell survival, contributing to its antioxidant and anticancer effects.
4. Case Studies and Research Findings
Several case studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study conducted on various pathogenic bacteria revealed that treatment with this compound significantly reduced bacterial load in infected tissue models.
- Antioxidant Studies : Research involving oxidative stress models indicated that administration of this compound led to a marked decrease in markers of oxidative damage in tissues.
5. Conclusion
This compound is a compound with noteworthy biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Its mechanisms of action involve enzyme inhibition and modulation of cell signaling pathways, making it a candidate for further research and development in pharmaceuticals and agricultural applications.
Future studies should focus on elucidating the specific molecular mechanisms underlying these activities and exploring the therapeutic potential of this compound in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 7-Methylindole-3-acetate, and what key parameters influence yield?
- Methodological Answer : A common approach involves esterification of indole-3-acetic acid derivatives. For example, analogous synthesis of methyl indole-3-acetate derivatives involves refluxing precursors (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid . Key parameters include reaction temperature (optimized at 100–120°C), catalyst concentration (stoichiometric equivalents of sodium acetate), and reaction duration (3–5 hours). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to verify methyl (δ 1.2–1.4 ppm for ethyl CH₃) and indole proton signals (δ 7.0–7.5 ppm). Compare with spectral libraries for analogous compounds (e.g., methyl indole-3-acetate ).
- Chromatography : HPLC or GC with UV/IR detection (e.g., Ethyl acetate HPLC methods ). Retention times should align with standards (USP/PhEur protocols).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight, amber vials at –20°C to prevent photodegradation and hydrolysis. Stability studies on similar indole derivatives (e.g., 7-Methyltryptamine ) suggest monitoring via periodic HPLC analysis for degradation products (e.g., free indole-3-acetic acid). Desiccants (silica gel) are recommended to mitigate moisture-induced ester hydrolysis.
Q. How can researchers optimize solvent systems for recrystallizing this compound?
- Methodological Answer : Screen solvent mixtures (e.g., DMF/acetic acid or ethanol/water). Solubility tests at varying temperatures (25–80°C) can identify optimal conditions. For example, ethyl acetate derivatives often recrystallize best in polar aprotic solvents with slow evaporation.
Q. What are the key differences in reactivity between this compound and its nitro-substituted analogs?
- Methodological Answer : Nitro groups (e.g., 7-Nitroindole-3-acetate derivatives ) increase electrophilicity at the indole ring, altering reactivity in alkylation or coupling reactions. Comparative kinetic studies (e.g., monitoring reaction rates via TLC or UV-Vis spectroscopy) can quantify these differences.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in proton splitting or coupling constants may arise from conformational flexibility or solvent effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Computational tools (DFT for NMR chemical shift prediction ) can validate experimental data.
Q. What advanced computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution.
- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability .
- Table : Example DFT Parameters
Functional | Basis Set | Solvent Model |
---|---|---|
B3LYP | 6-31G(d) | PCM (Water) |
Q. How can researchers design experiments to study the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or deuterium at the ethyl group) to track metabolites via LC-MS/MS. In vitro assays with liver microsomes can identify phase I/II metabolites. Compare with known indole-3-acetic acid metabolism pathways .
Q. What strategies mitigate interference from impurities during HPLC analysis of this compound?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with 5 µm particle size for baseline separation.
- Mobile Phase : Optimize acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) .
- Spiking Experiments : Add known impurities (e.g., 7-Nitroindole-3-acetate ) to validate resolution.
Q. How can kinetic studies elucidate the catalytic mechanisms of this compound in enzyme inhibition?
- Methodological Answer : Perform Michaelis-Menten kinetics using varying substrate concentrations. Monitor inhibition via fluorescence quenching or stopped-flow techniques. Compare IC₅₀ values with structurally related tryptamine derivatives .
Properties
CAS No. |
91957-22-1 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
UMMBTZNNCROMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC=C12)C |
Origin of Product |
United States |
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